molecular formula C21H19ClN4O5S2 B2649632 Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 389072-49-5

Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B2649632
CAS RN: 389072-49-5
M. Wt: 506.98
InChI Key: LPJAHGDBLPYRKO-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

  • Antimicrobial Agents : New compounds including those related to the ethyl 4- structure have been synthesized and characterized for their potential as antimicrobial agents. Their activity has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus niger (Desai, Shihora, & Moradia, 2007).
  • Antimicrobial and Antifungal Agents : Additional synthesis efforts focused on derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole for their antimicrobial properties, presenting moderate activity against selected bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Biological Activities

  • Antifungal Evaluation : Studies on 3-phenyl-2,5-disubstituted indoles derived from ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates highlighted the antifungal potency of these compounds, though derivatives were found inactive, suggesting a nuanced relationship between structure and activity (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990).
  • Antimicrobial Activity : Research into 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives and their Schiff's Base elucidated their potential as antimicrobial agents, offering a basis for the development of new therapeutic agents (Abdel‐Hafez, 2003).

Chemical Structures and Theoretical Studies

  • Molecular Docking and Cytotoxicity Studies : The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid, has been documented. These derivatives exhibit potential antibacterial activity and moderate α-chymotrypsin inhibition. Molecular docking studies have been performed to identify active binding sites, correlating synthesized compound structures with their biological activities (Siddiqui, Abbasi, Aziz‐ur‐Rehman, et al., 2014).

Future Directions

The future directions in the research of thiazole derivatives could involve the design and development of new compounds with improved pharmacological activities and lesser side effects . Molecular docking studies could be carried out to study the binding mode of active compounds with receptors .

properties

IUPAC Name

ethyl 4-[[2-[[5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O5S2/c1-2-30-19(29)13-3-7-15(8-4-13)23-18(28)12-32-21-26-25-20(33-21)24-17(27)11-31-16-9-5-14(22)6-10-16/h3-10H,2,11-12H2,1H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJAHGDBLPYRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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